6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
CAS No.: 116131-39-6
Cat. No.: VC0047153
Molecular Formula: C9H11NO
Molecular Weight: 149.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116131-39-6 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.193 |
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol |
| Standard InChI | InChI=1S/C9H11NO/c11-6-7-4-8-2-1-3-9(8)10-5-7/h4-5,11H,1-3,6H2 |
| Standard InChI Key | DNAIVORCXRSOIG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N=CC(=C2)CO |
Introduction
Structural Characteristics and Nomenclature
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol (CAS: 116131-39-6) is a bicyclic aromatic compound featuring a fused cyclopentane and pyridine ring system. The hydroxyl group at position 3 and the methanol substituent distinguish it from parent cyclopenta[b]pyridine derivatives .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.193 g/mol | |
| SMILES | C1CC2=C(C1)N=CC(=C2)CO | |
| InChIKey | DNAIVORCXRSOIG-UHFFFAOYSA-N | |
| PubChem ID | 76851477 |
The compound’s bicyclic structure introduces steric hindrance and electronic effects, influencing its reactivity and stability. The methanol group enhances solubility compared to non-polar analogs .
Synthetic Pathways and Derivatives
Core Synthesis Strategies
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol often involves:
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Oxidation Reactions: Manganese-catalyzed oxidation of dihydro intermediates to introduce the hydroxyl group.
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Substitution Reactions: Nucleophilic displacement of halogens (e.g., Cl) with methoxy groups under basic conditions .
Table 1: Key Synthetic Derivatives and Yields
Catalytic Systems
Manganese-based catalysts facilitate selective oxidation, while sodium-mediated reactions enable alkoxy substitutions. For example, sodium in methanol converts 4-chloro intermediates to methoxy derivatives with >90% efficiency .
Analytical Characterization
Table 2: NMR and HRMS Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
Chromatographic Methods
High-performance liquid chromatography (HPLC) is employed for purity assessment, with retention times calibrated against quetiapine standards. Reverse-phase C18 columns and methanol-water gradients are standard .
Comparative Analysis of Structural Analogues
Alkoxy Derivatives
Substitution at the C-4 position with alkoxy groups (e.g., propoxy, butoxy) modifies electronic properties and solubility. For example:
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4-Propoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Higher polarity due to ketone functionality .
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4-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridine: Enhanced lipophilicity from extended alkyl chains .
Table 3: Physical Properties of Analogues
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 4-Propoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 161–162 | N/A | N/A |
| 4-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridine | 120–122 | N/A | N/A |
Reactivity Trends
The methanol group’s electron-donating nature facilitates further functionalization, such as oxidation to carboxylic acids or esterification. This contrasts with halogenated analogues, which undergo nucleophilic substitution .
Challenges and Future Directions
Synthetic Optimization
Current methods face limitations:
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Low Selectivity: Competing side reactions during oxidation.
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Catalyst Cost: Manganese-based systems require high-purity precursors.
Green Chemistry Approaches
Potential avenues include:
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Biocatalytic Oxidation: Microbial enzymes for regioselective hydroxylation.
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Microwave-Assisted Synthesis: Reduced reaction times and energy consumption.
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